molecular formula C10H11NO4S B6162482 1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid CAS No. 1136056-45-5

1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid

Cat. No.: B6162482
CAS No.: 1136056-45-5
M. Wt: 241.3
InChI Key:
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Description

1,1-Dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid is a chemical compound with a complex structure and significant potential in various scientific fields. This compound is characterized by its thiazolidine ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and its phenyl group, which is a benzene ring attached to the thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the thiazolidine ring. One common method is the cyclization of a phenyl-substituted amino acid with a thiol-containing compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms.

Scientific Research Applications

1,1-Dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have potential as a bioactive molecule in biological studies.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antioxidant effects.

  • Industry: Its unique chemical properties may make it useful in various industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

1,1-Dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid can be compared with other similar compounds, such as:

  • Thiazolidine-2-carboxylic acid: This compound lacks the dioxo group and phenyl substitution, resulting in different chemical properties and reactivity.

  • Phenylthiazolidine-5-carboxylic acid: This compound has a similar structure but without the dioxo group, leading to variations in its biological activity and applications.

The uniqueness of this compound lies in its combination of the thiazolidine ring and phenyl group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

1136056-45-5

Molecular Formula

C10H11NO4S

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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